molecular formula C19H20N2O2S2 B2400270 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile CAS No. 1025159-82-3

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

Cat. No.: B2400270
CAS No.: 1025159-82-3
M. Wt: 372.5
InChI Key: QPRNCNZLGWXQTL-ZCXUNETKSA-N
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Description

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is a complex organic compound characterized by the presence of a tert-butyl group, a sulfonyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile typically involves multiple steps, starting from readily available precursors One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with phenylamine to form an intermediate sulfonamide

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its unique properties may be explored for the development of new pharmaceuticals.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The sulfonyl and phenylamino groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzenesulfonyl chloride
  • Phenylamine
  • Sulfoxides and sulfones derived from similar structures

Uniqueness

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group enhances its stability and influences its chemical behavior, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-19(2,3)14-9-11-16(12-10-14)25(22,23)17(13-20)18(24)21-15-7-5-4-6-8-15/h4-12,21,24H,1-3H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRNCNZLGWXQTL-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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